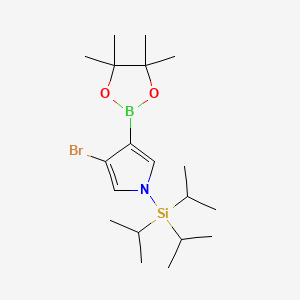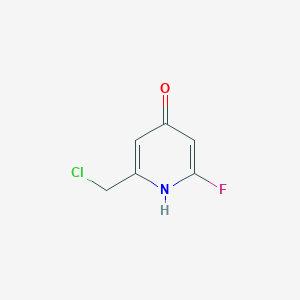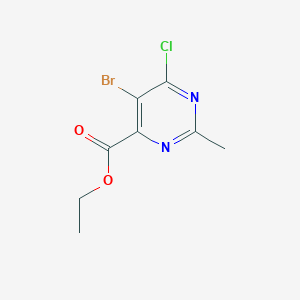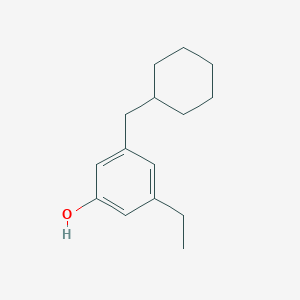
Gynosaponin TN2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gynosaponin TN2 is a dammarane saponin isolated from the plant Gynostemma pentaphyllum. This compound is known for its various biological activities, including anti-Parkinsonian effects. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neurology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Gynosaponin TN2 involves the extraction and isolation from Gynostemma pentaphyllum. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography.
Isolation: The purified extract is further processed to isolate this compound using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of the compound .
Chemical Reactions Analysis
Types of Reactions
Gynosaponin TN2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Gynosaponin TN2 has a wide range of scientific research applications, including:
Mechanism of Action
Gynosaponin TN2 exerts its effects through the modulation of extracellular signal-regulated protein kinases 1 and 2 activation. It inhibits L-DOPA-induced sustained extracellular signal-regulated protein kinases 1 and 2 phosphorylation and reduces L-DOPA-induced JNK1/2 phosphorylation and cleaved caspase-3 expression. This mechanism suggests that this compound protects against L-DOPA-induced apoptotic cell death .
Comparison with Similar Compounds
Similar Compounds
Gypenosides: These are other dammarane saponins isolated from Gynostemma pentaphyllum with similar biological activities.
Ginsenosides: These are saponins isolated from Panax ginseng with comparable pharmacological properties.
Uniqueness
Gynosaponin TN2 is unique due to its specific anti-Parkinsonian activity and its ability to modulate extracellular signal-regulated protein kinases 1 and 2 activation. This distinguishes it from other similar compounds like gypenosides and ginsenosides .
Properties
Molecular Formula |
C42H72O13 |
|---|---|
Molecular Weight |
785.0 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-6-methyl-2-[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,3,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,55-37-34(50)32(48)30(46)25(54-37)19-52-36-33(49)31(47)29(45)21(3)53-36)22-12-15-41(8)28(22)23(43)17-27-39(6)18-24(44)35(51)38(4,5)26(39)13-16-40(27,41)7/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33+,34+,35-,36+,37-,39-,40+,41+,42-/m0/s1 |
InChI Key |
UWUZNWOONZAPGM-ZCSYAMIWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@](C)(CCC=C(C)C)[C@H]3CC[C@@]4([C@@H]3[C@@H](C[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6(C)C)O)O)C)C)O)C)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C)(CCC=C(C)C)C3CCC4(C3C(CC5C4(CCC6C5(CC(C(C6(C)C)O)O)C)C)O)C)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14856908.png)







![((6-Methoxyimidazo[1,2-A]pyridin-3-YL)methyl)(methyl)amine](/img/structure/B14856961.png)

![2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14856974.png)
